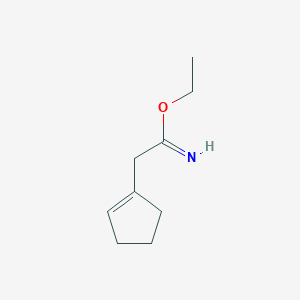![molecular formula C16H12Cl2N2O4S B13795238 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C16H12Cl2N2O4S and a molecular weight of 399.25. This compound is characterized by the presence of dichloro, phenoxyacetyl, and thioxomethyl groups attached to a benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid involves multiple steps. One common method includes the following steps:
Preparation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Formation of Phenoxyacetyl Amide: Phenoxyacetyl chloride is then reacted with an amine to form phenoxyacetyl amide.
Introduction of Thioxomethyl Group: The phenoxyacetyl amide is treated with carbon disulfide and a base to introduce the thioxomethyl group.
Final Coupling: The intermediate product is then coupled with 3,5-dichlorobenzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]methyl]amino]-benzoic acid: Similar structure but lacks the thioxomethyl group.
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]ethoxymethyl]amino]-benzoic acid: Contains an ethoxymethyl group instead of a thioxomethyl group.
Uniqueness
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functionality.
Propriétés
Formule moléculaire |
C16H12Cl2N2O4S |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
3,5-dichloro-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-9-6-11(15(22)23)14(12(18)7-9)20-16(25)19-13(21)8-24-10-4-2-1-3-5-10/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
Clé InChI |
DMMNESUQGWPQLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



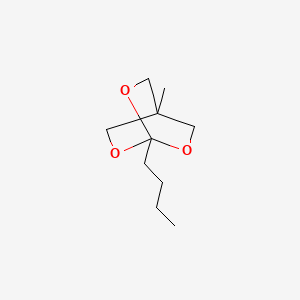
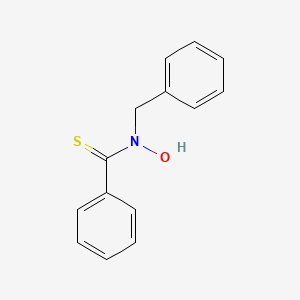
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)
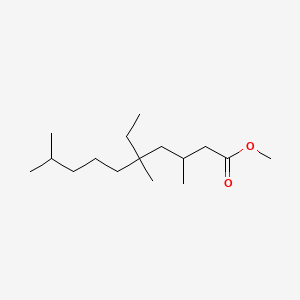
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
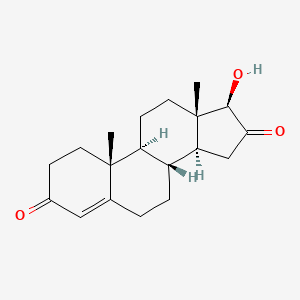
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

